molecular formula C20H24N2O2 B1247555 (E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

Cat. No. B1247555
M. Wt: 324.4 g/mol
InChI Key: LGSDYQBPJKYJCT-UZMQUIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akagerine is a monoterpenoid indole alkaloid.

Scientific Research Applications

Fluorescence PET Systems

(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal has been involved in the development of new fluorescence PET systems. These systems use macrocyclic ligands containing this compound as a binding site and an anthracene moiety as a signaling agent, demonstrating significant changes in absorption and emission spectra upon metal ion binding (Tamayo et al., 2005).

Crystal Structures

The compound has been essential in determining the crystal structures of related compounds, which aids in understanding the conformation of their structures (Kurbanova et al., 2009).

Synthesis of Histone Deacetylase Inhibitors

It is a key component in the flow synthesis of cyclodepsipeptide histone deacetylase inhibitors, highlighting its role in developing potential therapeutic agents (Doi et al., 2015).

Interaction with Metal Ions

Research has focused on exploring the interaction of this compound with various metal ions like Hg(II), demonstrating its potential as a fluorescent chemosensor in analytical studies (Tamayo et al., 2007).

Antibacterial Agents

Derivatives of this compound have been synthesized as novel chiral naphthyridines, showing potent in vitro and in vivo antibacterial activity against various bacteria (Remuzon et al., 1992).

Antibiotic Derivative Synthesis

It is involved in synthesizing derivatives of antibiotics, like tetracycline, which shows altered properties and potential applications in microbial inhibition (Bartzatt et al., 2002).

properties

Product Name

(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

InChI

InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18?,19+/m1/s1

InChI Key

LGSDYQBPJKYJCT-UZMQUIQSSA-N

Isomeric SMILES

C/C=C(/C=O)\[C@H]1C[C@@H](N2C3=CC=CC=C3C4=C2C(C1)N(CC4)C)O

SMILES

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O

synonyms

akagerine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
Reactant of Route 2
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
Reactant of Route 3
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
Reactant of Route 4
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
Reactant of Route 5
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal
Reactant of Route 6
(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

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